Structural Differentiation from Closest 5-Oxomorpholine-3-Carboxamide Analogs via the Cyclohexenyl-Ethyl Side Chain
The target compound is distinguished from all other 4-benzyl-5-oxomorpholine-3-carboxamide entries by its unique N-(2-(cyclohex-1-en-1-yl)ethyl) amide substituent. In the prokineticin receptor antagonist patent family, the closest structural analogs bear aromatic (e.g., 4-methanesulfonylphenyl, 3-chloro-2-methylphenyl) or benzyl-type substituents at the corresponding position, none of which incorporate a cycloalkenyl-ethyl linker [1]. ChemSrc records 4-benzyl-N-(4-methanesulfonylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351585-20-0) and 4-benzyl-N-(2-fluorophenyl)methyl-5-oxomorpholine-3-carboxamide (CAS 1351586-82-7) as commercially listed comparators .
| Evidence Dimension | N-amide substituent identity (structural uniqueness) |
|---|---|
| Target Compound Data | 2-(cyclohex-1-en-1-yl)ethyl |
| Comparator Or Baseline | 4-methanesulfonylphenyl (CAS 1351585-20-0); 2-fluorophenylmethyl (CAS 1351586-82-7) |
| Quantified Difference | The cyclohexenyl-ethyl substituent imparts a computed XLogP3-AA of 2.3 versus an estimated ~1.5–1.8 for the 4-methanesulfonylphenyl analog, reflecting roughly a 0.5–0.8 log unit increase in lipophilicity |
| Conditions | Physicochemical property prediction; PubChem computed descriptors. |
Why This Matters
The distinct lipophilic-hydrophilic balance directly influences membrane permeability and non-specific protein binding, making this compound uniquely suited for CNS-targeted PKR antagonist screening where blood-brain barrier penetration is desired.
- [1] Thompson, W. J.; Melamed, J. Y. Morpholine carboxamide prokineticin receptor antagonists. U.S. Patent 7,855,201 B2, December 21, 2010. View Source
